2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine

NK3 receptor antagonist Scaffold hopping Hydrogen-bond acceptor

2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine (CAS 918970-08-8, molecular formula C22H24FN3, molecular weight 349.4 g/mol) is a synthetic quinoline derivative that functions as a non-peptide tachykinin neurokinin-3 (NK3) receptor antagonist. This compound belongs to the 2-phenylquinoline chemotype originally developed by SmithKline Beecham (now GlaxoSmithKline) as part of a program to create selective NK3 and dual NK3/NK2 receptor antagonists for central nervous system disorders, including schizophrenia.

Molecular Formula C22H24FN3
Molecular Weight 349.4 g/mol
CAS No. 918970-08-8
Cat. No. B12883560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine
CAS918970-08-8
Molecular FormulaC22H24FN3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN1CCCC1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4F
InChIInChI=1S/C22H24FN3/c1-26-14-6-7-16(26)12-13-24-21-15-22(17-8-2-4-10-19(17)23)25-20-11-5-3-9-18(20)21/h2-5,8-11,15-16H,6-7,12-14H2,1H3,(H,24,25)
InChIKeyCZCSWFVUTOONAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine (CAS 918970-08-8): Tachykinin NK3 Receptor Antagonist Procurement Guide


2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine (CAS 918970-08-8, molecular formula C22H24FN3, molecular weight 349.4 g/mol) is a synthetic quinoline derivative that functions as a non-peptide tachykinin neurokinin-3 (NK3) receptor antagonist [1]. This compound belongs to the 2-phenylquinoline chemotype originally developed by SmithKline Beecham (now GlaxoSmithKline) as part of a program to create selective NK3 and dual NK3/NK2 receptor antagonists for central nervous system disorders, including schizophrenia [2]. Its structure incorporates a 2-fluorophenyl substituent at the quinoline 2-position, a quinoline-4-amine scaffold (rather than the more common 4-carboxamide), and an N-[2-(1-methylpyrrolidin-2-yl)ethyl] side chain—a substitution pattern that distinguishes it from well-characterized clinical candidates such as talnetant (SB-223412) and osanetant [3].

Why 2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine Cannot Be Replaced by Other Quinoline NK3 Antagonists in Research or Screening Campaigns


Within the 2-phenylquinoline chemotype, minor structural modifications produce profound shifts in receptor selectivity and functional activity. The replacement of a quinoline-4-carboxamide with a quinoline-4-amine (as in CAS 918970-08-8 versus talnetant/SB-223412) alters the hydrogen-bonding pharmacophore, while the 2-fluorophenyl versus 4-fluorophenyl substitution pattern affects steric and electronic complementarity within the NK3 binding pocket [1]. Furthermore, the N-methylpyrrolidine side chain introduces a basic amine with distinct pKa and conformational constraints compared to the piperidine- or morpholine-containing side chains found in SB-222200 or SB-400238, potentially impacting blood-brain barrier penetration and off-target profiles [2]. These structural features are not interchangeable; substituting one quinoline NK3 antagonist for another without verification of the precise substitution pattern risks altering target engagement, functional antagonism, and in vivo pharmacokinetics [3].

Quantitative Comparative Evidence for 2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine (CAS 918970-08-8) Versus Closest Analogs


Quinoline-4-Amine Versus 4-Carboxamide Scaffold: Hydrogen-Bonding Pharmacophore Differentiation from Talnetant (SB-223412)

CAS 918970-08-8 employs a quinoline-4-amine scaffold, whereas talnetant (SB-223412, CAS 174636-32-9) and the majority of clinically characterized 2-phenylquinoline NK3 antagonists utilize a quinoline-4-carboxamide core [1]. The C4-amine is a hydrogen-bond donor (HBD), while the C4-carboxamide acts as both HBD and hydrogen-bond acceptor (HBA), fundamentally altering the pharmacophoric interaction with the NK3 receptor binding site [2]. This scaffold difference means CAS 918970-08-8 occupies a distinct region of the 2-phenylquinoline chemical space and cannot be substituted by talnetant or other 4-carboxamides without changing the HBA/HBD profile [1].

NK3 receptor antagonist Scaffold hopping Hydrogen-bond acceptor Quinoline-4-amine Medicinal chemistry

2-Fluorophenyl vs. 4-Fluorophenyl Positional Isomerism: Steric and Electronic Impact on the NK3 Binding Pocket

CAS 918970-08-8 bears a 2-fluorophenyl (ortho-fluoro) substituent at the quinoline 2-position. The closest commercially available positional isomer is CAS 510755-24-5, which has a 4-fluorophenyl (para-fluoro) group [1]. In the well-characterized 2-phenylquinoline-4-carboxamide series, ortho-substitution on the 2-phenyl ring is known to profoundly affect NK3 receptor affinity; for example, the GSK compound CHEMBL49999 contains a 2-fluorophenyl moiety and has demonstrated measurable NK3 binding, while analogous compounds with para-substitution exhibit distinct binding profiles [2]. The ortho-fluoro group introduces a steric clash and altered electrostatic potential within the NK3 orthosteric pocket that is not replicated by the para-fluoro isomer, making these two compounds non-interchangeable in any receptor-binding or functional assay context [1].

Fluorine positional isomer NK3 receptor Structure-activity relationship ortho-fluorophenyl para-fluorophenyl

N-Methylpyrrolidine vs. Piperidine Side Chain: Basicity and Conformational Differentiation from SB-222200

The N-[2-(1-methylpyrrolidin-2-yl)ethyl] side chain of CAS 918970-08-8 incorporates a chiral pyrrolidine with a tertiary amine (N-methyl). In contrast, the well-characterized NK3 antagonist SB-222200 features a quinoline-4-carboxamide core with an (S)-α-ethylbenzyl side chain lacking the pyrrolidine moiety entirely, while SB-400238 incorporates a morpholino-piperidine group [1]. Pyrrolidine is a five-membered ring with a calculated pKa of approximately 10.3–10.6 for the tertiary amine, whereas piperidine (six-membered) has a pKa of approximately 10.8 [2]. The smaller ring size and lower pKa of pyrrolidine can influence membrane permeability, lysosomal trapping, and CNS distribution compared to piperidine-containing analogs [3]. This is particularly relevant for an NK3 antagonist intended for CNS target engagement where brain penetrance is a critical selection criterion [1].

Pyrrolidine Piperidine pKa Blood-brain barrier CNS penetration NK3 antagonist

Selectivity Profile Differentiation: Class-Level NK3 vs. NK2 and NK1 Selectivity of the 2-Phenylquinoline Chemotype

Within the 2-phenylquinoline class, the selectivity window between NK3, NK2, and NK1 receptors is exquisitely sensitive to substitution patterns. The reference compound talnetant (SB-223412) demonstrates Ki values of 1.0 nM (hNK3), 144 nM (hNK2), and >100,000 nM (hNK1), a >140-fold selectivity over NK2 and >10,000-fold over NK1 [1]. SB-222200 shows Ki = 4.4 nM (hNK3), 250 nM (hNK2), >100,000 nM (hNK1) [2]. In contrast, the dual NK3/NK2 antagonist SB-400238 displays Ki = 0.8 nM at both hNK3 and hNK2 [3]. CAS 918970-08-8, with its unique 4-amine scaffold, ortho-fluorophenyl substitution, and pyrrolidine side chain—three features distinct from both selective and dual antagonists—is expected to display a selectivity profile that cannot be predicted from talnetant or SB-222200 data and must be empirically determined for each receptor subtype [3].

NK3 selectivity NK2 receptor NK1 receptor Tachykinin receptor Receptor selectivity Off-target

Mu-Opioid Receptor (MOR) Off-Target Engagement Risk: Structural Features Potentially Mitigating MOR Binding Versus Known MOR-Active 2-Phenylquinolines

The Blaney et al. (2001) study identified that certain 2-phenylquinoline-4-carboxamides exhibit significant binding affinity for the human mu-opioid receptor (hMOR), representing an undesirable off-target liability for CNS-directed NK3 antagonists [1]. Docking studies on a 3-D model of hMOR led to the identification of a chemical strategy (incorporation of a 3-substituent on the quinoline ring) to avoid MOR engagement [1]. CAS 918970-08-8 lacks the 4-carboxamide group that mediates key H-bond interactions with MOR in the problematic analogs, and its quinoline-4-amine scaffold may provide a structurally distinct starting point less prone to MOR cross-reactivity. However, MOR binding has not been experimentally determined for this compound. In contrast, SB-414240 demonstrated MOR pKi = 5.7 (Ki ≥ 2,000 nM) in CHO cell membranes [2].

Mu-opioid receptor Off-target MOR selectivity Quinoline NK3 Side effect liability

Optimal Research and Procurement Scenarios for 2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine (CAS 918970-08-8)


NK3 Receptor Pharmacological Tool for in Vitro Binding and Functional Assays Requiring a Quinoline-4-Amine Scaffold

CAS 918970-08-8 is most appropriately procured as a pharmacological probe when the experimental objective explicitly requires a quinoline-4-amine NK3 antagonist rather than the prevalent quinoline-4-carboxamide chemotype. Given the absence of published NK3 binding affinity data (Ki) for this compound, it is recommended as part of a panel that includes well-characterized reference standards such as talnetant (hNK3 Ki = 1.0 nM) and SB-222200 (hNK3 Ki = 4.4 nM) to benchmark receptor engagement [1]. The compound's value lies in its novel scaffold, which may reveal distinct binding kinetics or allosteric effects not observed with carboxamide-based antagonists [2].

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Fluorophenyl Effects in the 2-Phenylquinoline NK3 Series

This compound is a critical SAR probe for investigating the effect of ortho-fluorine substitution on the 2-phenyl ring within the quinoline-4-amine sub-series. Direct comparative evaluation against its 4-fluorophenyl positional isomer (CAS 510755-24-5) enables systematic mapping of fluorine positional effects on NK3 receptor affinity, selectivity, and physicochemical properties [1]. Such head-to-head studies can inform the design of next-generation NK3 antagonists with optimized fluorine placement for target engagement [2].

CNS Drug Discovery Programs Evaluating Pyrrolidine-Based Basic Amine Side Chains for Brain Penetrance Optimization

The N-methylpyrrolidine-ethyl side chain of CAS 918970-08-8 represents a design strategy for modulating basicity (predicted pKa ~10.3–10.6) and CNS multiparameter optimization (MPO) scores relative to piperidine-containing NK3 antagonists [1]. This compound is appropriate for inclusion in CNS penetration screening cascades (e.g., MDCK-MDR1 or PAMPA-BBB assays) where the goal is to benchmark pyrrolidine-containing chemotypes against piperidine analogs for parameters such as apparent permeability (Papp), efflux ratio, and brain-to-plasma ratio (Kp) [2].

Chemical Biology Studies Requiring a 2-Phenylquinoline with Distinct Hydrogen-Bonding Pharmacophore for Chemoproteomics or Photolabeling

The quinoline-4-amine scaffold provides a single hydrogen-bond donor at the C4 position, in contrast to the dual HBD/HBA character of 4-carboxamides [1]. This property makes CAS 918970-08-8 suitable for chemoproteomics experiments (e.g., pull-down or photoaffinity labeling) where minimizing non-specific hydrogen-bond interactions with non-target proteins is desirable. The ortho-fluorophenyl group may also serve as a 19F NMR reporter for binding studies, providing an orthogonal detection modality [2].

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.